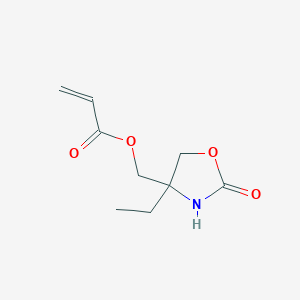
Dihydroxy(oxo)phosphanium;octadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxy(oxo)phosphanium;octadecanoic acid is a compound that combines the properties of a phosphonium ion with those of a fatty acid. This compound is notable for its unique structure, which includes both hydroxy and oxo functional groups attached to a long-chain fatty acid. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxy(oxo)phosphanium;octadecanoic acid typically involves the reaction of octadecanoic acid with a phosphonium reagent under controlled conditions. The process may include steps such as esterification, hydrolysis, and oxidation to introduce the hydroxy and oxo groups into the fatty acid chain. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as chromatography and crystallization, ensures the consistency and quality of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Dihydroxy(oxo)phosphanium;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form additional oxo groups.
Reduction: The oxo groups can be reduced back to hydroxy groups.
Substitution: The hydroxy groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Dihydroxy(oxo)phosphanium;octadecanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of dihydroxy(oxo)phosphanium;octadecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups enable the compound to participate in hydrogen bonding and redox reactions, influencing various biochemical processes. These interactions can modulate enzyme activity, cellular signaling pathways, and membrane dynamics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydroxy and oxo fatty acids, such as:
- 9,10-Dihydroxy-octadecanoic acid
- 10-Hydroxy-cis-12-octadecenoic acid
- 10-Oxo-cis-12-octadecenoic acid
Uniqueness
Dihydroxy(oxo)phosphanium;octadecanoic acid is unique due to the presence of both phosphonium and fatty acid moieties in its structure. This combination imparts distinctive chemical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
316123-00-9 |
|---|---|
Molecular Formula |
C18H38O5P+ |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
dihydroxy(oxo)phosphanium;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.HO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4(2)3/h2-17H2,1H3,(H,19,20);(H-,1,2,3)/p+1 |
InChI Key |
UMJZEDDFDABXPO-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.O[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
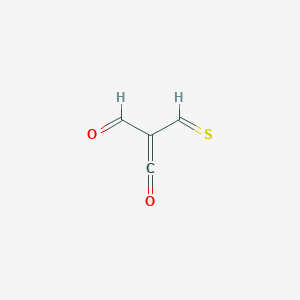
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
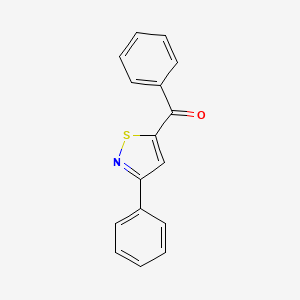
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
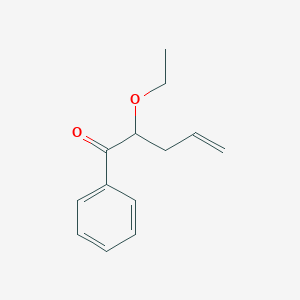
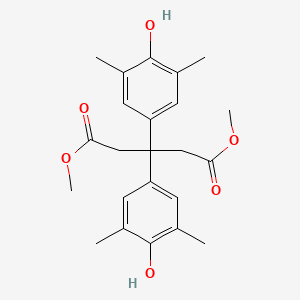
![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)

